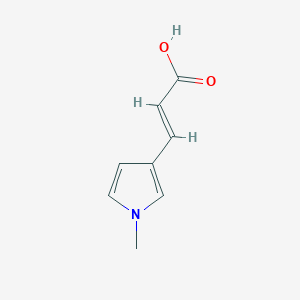

3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid

Description

3-(1-Methyl-1H-pyrrol-3-yl)prop-2-enoic acid (CAS: 1613049-53-8) is a small organic molecule with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It features a pyrrole ring substituted with a methyl group at the N1 position and an acrylic acid moiety at the C3 position. This compound is recognized as a versatile scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules due to its ability to engage in hydrogen bonding and π-π interactions . Its structural simplicity and modifiable functional groups make it a valuable intermediate in synthetic organic chemistry and drug discovery pipelines.

Properties

IUPAC Name |

(E)-3-(1-methylpyrrol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h2-6H,1H3,(H,10,11)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQIMUXRFYSQEA-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC(=C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613049-53-8 | |

| Record name | (2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves the reaction of 1-methylpyrrole with an appropriate acylating agent. One common method is the Knoevenagel condensation reaction, where 1-methylpyrrole is reacted with malonic acid or its derivatives in the presence of a base such as piperidine. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-Methyl-1H-pyrrol-3-yl)prop-2-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism by which 3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active pyrrole derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

*Fluorine's electron-withdrawing effect lowers pKa compared to non-fluorinated analogs .

Key Observations:

Substituent Effects: Electron-Deficient Systems: The fluorophenyl derivative (pKa ~2.8) is significantly more acidic than the pyrrole-based compound (pKa ~4.53) due to fluorine's electron-withdrawing nature . Heterocyclic Diversity: Pyrazole and thiazole substituents introduce additional nitrogen or sulfur atoms, enabling unique hydrogen-bonding interactions and metal coordination, which are critical in enzyme inhibition .

Synthetic Accessibility: Pyrrole and pyrazole derivatives are often synthesized via condensation reactions (e.g., aldehyde + cyanoacetate) , while fluorinated analogs may require specialized fluorination techniques . Hybrid systems (e.g., thiazole-pyrrole) involve multi-step protocols, including cross-coupling or cyclization reactions .

Key Insights:

- Target Selectivity : The pyrrole core in the target compound may favor interactions with heme-containing enzymes or pyrrole-binding proteins, whereas indole derivatives could target serotonin receptors .

- Metabolic Stability : Fluorination (as in the fluorophenyl analog) reduces oxidative metabolism, making it suitable for in vivo applications .

- Hybrid Systems: Thiazole-pyrrole hybrids leverage sulfur's electronegativity for improved binding to bacterial enoyl-ACP reductases .

Biological Activity

3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid, also known as pyrrole-3-propenoic acid, is an organic compound characterized by a pyrrole ring and an α,β-unsaturated carboxylic acid functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₇H₇NO₂

- Molecular Weight : Approximately 139.14 g/mol

- Structure : The presence of a pyrrole ring and an acrylic acid moiety contributes to its unique chemical properties and potential biological activities.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with various molecular targets due to its structural similarity to other biologically active pyrrole derivatives. Potential interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacteria and fungi. Notably, it has been identified as a natural product found in Streptomyces parvulus, a bacterium known for producing various bioactive compounds.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Antimicrobial activity observed |

| Escherichia coli | Limited activity reported |

| Candida albicans | Potential antifungal activity |

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For example, studies have shown that related compounds can reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) significantly .

A comparative study on various derivatives demonstrated the following results:

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| Compound A (control) | A549 | 78–86% |

| Compound B (4-chlorophenyl) | A549 | 64% |

| Compound C (4-bromophenyl) | A549 | 61% |

| Compound D (4-dimethylamino) | A549 | Significant reduction noted |

These findings suggest that structural modifications can enhance the anticancer efficacy of pyrrole-based compounds.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial activity of several pyrrole derivatives, including those based on this compound. The results indicated that certain modifications led to enhanced activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens .

Case Study 2: Anticancer Properties

A separate study focused on the anticancer properties of novel derivatives derived from similar pyrrole structures. The compounds were subjected to MTT assays against various cancer cell lines, revealing that specific substitutions increased cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Future Directions

The ongoing research into the biological activities of this compound suggests promising avenues for drug development. Further investigations are warranted to explore:

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific biological targets.

- Structure–Activity Relationship (SAR) : Understanding how different structural modifications affect biological activity could lead to more potent derivatives.

- Clinical Applications : Exploration of potential therapeutic applications in treating infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.